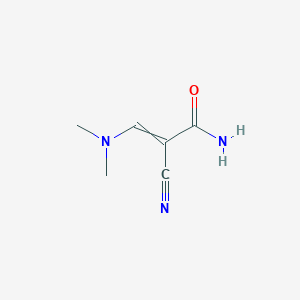

2-Cyano-3-(dimethylamino)prop-2-enamide

Description

Nomenclature and Classification

2-Cyano-3-(dimethylamino)prop-2-enamide exists in multiple stereoisomeric forms, each with distinct chemical properties and nomenclature designations. The compound is systematically classified under the International Union of Pure and Applied Chemistry naming convention as either (2E)-2-cyano-3-(dimethylamino)-2-propenamide or (2Z)-2-cyano-3-(dimethylamino)-2-propenamide, depending on the geometric configuration around the carbon-carbon double bond. The E-isomer corresponds to Chemical Abstracts Service registry number 120650-89-7, while the Z-isomer carries the identifier 37858-68-7.

The molecular formula C₆H₉N₃O represents a molecular weight of 139.16 grams per mole, establishing this compound within the broader classification of low molecular weight organic nitrogen compounds. Alternative nomenclature includes (E)-2-cyano-3-(dimethylamino)acrylamide and (E)-2-cyano-3-(dimethylamino)-2-propenamide, reflecting the structural relationship to acrylamide derivatives. The compound belongs to the enamide functional group category, characterized by the presence of a nitrogen atom directly bonded to a carbon-carbon double bond system.

The International Chemical Identifier key XNZBBRSOQRITIK-SNAWJCMRSA-N provides a unique digital fingerprint for the E-isomer, while XNZBBRSOQRITIK-PLNGDYQASA-N identifies the Z-isomer. These identifiers facilitate precise chemical database searches and ensure accurate compound identification across different research platforms and chemical suppliers.

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| Chemical Abstracts Service Number | 120650-89-7 | 37858-68-7 |

| International Union of Pure and Applied Chemistry Name | (2E)-2-cyano-3-(dimethylamino)-2-propenamide | (2Z)-2-cyano-3-(dimethylamino)-2-propenamide |

| International Chemical Identifier Key | XNZBBRSOQRITIK-SNAWJCMRSA-N | XNZBBRSOQRITIK-PLNGDYQASA-N |

| Molecular Weight | 139.16 g/mol | 139.16 g/mol |

| Molecular Formula | C₆H₉N₃O | C₆H₉N₃O |

Historical Context and Discovery

The development of this compound can be traced through the broader evolution of enamide chemistry and cyanoacrylate research. Enamides as a chemical class have historically been considered stable variants of enamines, with limited synthetic utility due to their perceived low reactivity. However, recent decades have witnessed a renaissance in enamide chemistry, with researchers recognizing the potential for enhanced reactivity through careful manipulation of electronic properties and cross-conjugation systems.

The synthetic methodology for accessing such compounds has evolved significantly since the mid-20th century. Traditional approaches relied heavily on condensation reactions involving formaldehyde or paraformaldehyde as key reagents, but modern synthetic strategies have introduced more sophisticated electrophilic activation methods. The development of novel one-step nitrogen-dehydrogenation reactions using lithium hexamethyldisilazide and triflic anhydride has revolutionized the field, enabling direct conversion of amides to enamides without requiring substrate prefunctionalization.

Patent literature reveals the compound's incorporation into various pharmaceutical research programs, particularly in the development of antiviral pyrimidines and compounds targeting phosphoinositide 3-kinases. These applications demonstrate the growing recognition of enamide structures as valuable scaffolds for medicinal chemistry applications. The compound has also found utility in studies related to messenger ribonucleic acid splicing mechanisms, highlighting its relevance to molecular biology research.

Structural Significance in Organic Chemistry

The structural architecture of this compound incorporates several key functional groups that collectively determine its chemical behavior and reactivity profile. The enamide framework features a carbon-nitrogen double bond system adjacent to a carbon-carbon double bond, creating an extended conjugation pathway that influences electron distribution throughout the molecule. This conjugated system enables unique reactivity patterns distinct from simple amides or enamines.

The cyano group contributes significant electron-withdrawing character to the molecular structure, enhancing the electrophilic nature of adjacent carbon centers and facilitating nucleophilic attack reactions. Simultaneously, the dimethylamino substituent provides electron-donating properties through nitrogen lone pair interactions, creating an internal electronic balance that stabilizes the enamide configuration while maintaining synthetic versatility.

Geometric isomerism plays a crucial role in determining the compound's three-dimensional structure and subsequent reactivity. The E and Z configurations exhibit different spatial arrangements of substituents around the carbon-carbon double bond, leading to distinct chemical and physical properties. These stereochemical differences influence molecular interactions, reaction pathways, and potential biological activities.

The prop-2-enamide backbone establishes a rigid planar geometry that restricts molecular flexibility while providing multiple reactive sites for chemical transformations. This structural rigidity contributes to the compound's stability under ambient conditions while maintaining accessibility for various synthetic manipulations and functionalization reactions.

Research Importance and Scientific Applications

This compound serves as a versatile synthetic intermediate in organic chemistry, enabling access to diverse molecular architectures through multiple reaction pathways. Recent research has demonstrated its utility in cycloaddition reactions, including inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. These transformations provide efficient routes to complex cyclic structures that would be challenging to access through alternative synthetic approaches.

The compound exhibits remarkable versatility in ring construction and deconstruction reactions. Under oxidative fluorinating conditions, researchers have achieved ring deconstruction leading to decarbonylated fluorinated acyclic amines. Similarly, Fischer indole synthesis-type reactions enable carbon core deconstruction, facilitating the preparation of phenyl-melatonin derivatives and related bioactive compounds.

Mechanistic studies have revealed the compound's ability to participate in Nazarov-type cyclizations under acidic conditions, forming tricyclic lactam structures with good yields. Additionally, copper-catalyzed beta-arylation reactions provide access to substituted enamide derivatives, expanding the structural diversity accessible through this synthetic platform.

In biochemical research, this compound demonstrates potential for enzyme interaction studies and receptor binding investigations. The compound's unique combination of functional groups enables specific molecular recognition events, making it valuable for probing biological mechanisms and developing pharmaceutical leads. Research into messenger ribonucleic acid splicing mechanisms has identified related structures as potential modulators of cellular processes.

Properties

IUPAC Name |

2-cyano-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZBBRSOQRITIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696452 | |

| Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37858-68-7 | |

| Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

2-Cyano-3-(dimethylamino)prop-2-enamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic additions and condensation reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Addition | Reacts with electrophiles | Amides, esters |

| Condensation | Forms larger molecules | Polymers, cyclic compounds |

| Hydrolysis | Breaks down into simpler compounds | Amines, carboxylic acids |

Biological Applications

Enzyme Inhibition Studies:

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for drug discovery, particularly in targeting diseases such as cancer and metabolic disorders.

Case Study: Enzyme Interaction

A study demonstrated that this compound effectively inhibited protein kinases, which are crucial in regulating cell growth and proliferation. This inhibition can potentially lead to therapeutic effects against conditions like cancer and polycystic kidney disease .

Material Science

Applications in Dye-Sensitized Solar Cells (DSSCs):

Recent research indicates that derivatives of this compound can be used as dyes in DSSCs. These compounds enhance light absorption and energy conversion efficiency.

Table 2: Performance Metrics of DSSCs Using this compound Derivatives

| Parameter | Value |

|---|---|

| Solar Cell Efficiency | 1.7% |

| Open Circuit Voltage (Voc) | 0.67 V |

| Short Circuit Current Density (Jsc) | 4.6 mA/m² |

| Fill Factor (FF) | 56% |

Medicinal Chemistry

Therapeutic Potential:

The unique structure of this compound allows it to interact with biological molecules, potentially serving as a scaffold for drug development. Its ability to form hydrogen bonds with proteins may facilitate its use in designing new therapeutics.

Case Study: Drug Development

In a recent investigation, researchers explored the potential of this compound as a lead candidate for anti-inflammatory drugs. The results indicated significant activity against inflammatory markers in vitro, suggesting further exploration in vivo could be beneficial .

Mechanism of Action

The mechanism by which 2-Cyano-3-(dimethylamino)prop-2-enamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The cyano group can interact with nucleophilic sites in enzymes or receptors.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-Cyano-2-ethoxycarbonylethyl)amino-3-dimethylaminopropenoate

Structure: This analog (C₁₃H₂₀N₄O₄) differs by incorporating an ethoxycarbonyl group and an ester moiety. Synthesis: Prepared in two steps from ethyl 2-cyano-3-ethoxypropenoate, it serves as a precursor for N-protected pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones . Reactivity: The ethoxycarbonyl group enhances electrophilicity, facilitating cyclization in polyphosphoric acid to form nitro-substituted heterocycles . In contrast, 2-cyano-3-(dimethylamino)prop-2-enamide lacks this group, limiting its utility in nitro-group reductions but favoring pyrazole formation via enamine-cyano reactivity .

5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonylethyl)amino-2H-1-benzopyran-2-one (12b)

Structure: A benzopyranone derivative (C₁₅H₁₃N₃O₅) with hydroxyl and ethoxycarbonyl substituents. Synthesis: Derived from 1,3,5-trihydroxybenzene, it exhibits a 44% yield and a melting point >270°C . Applications: The aromatic benzopyran core enables fluorescence or bioactivity studies, diverging from the aliphatic this compound’s role in non-aromatic heterocycles.

2-Cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamide

Structure: Replaces the oxygen in the amide group with sulfur (C₈H₁₃N₃S). Reactivity: Reacts with hydrazine to form 4-thiocarbamoylpyrazoles, retaining the thiocarbamoyl group—unlike oxygen-containing analogs, which undergo full substitution . This highlights how minor structural changes (S vs. O) alter reaction pathways.

Data Table: Key Properties and Reactivity

Biological Activity

2-Cyano-3-(dimethylamino)prop-2-enamide, also known as a derivative of cyanoacrylamide, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a cyano group () attached to a propene backbone with a dimethylamino substituent. Its structure allows it to participate in various chemical reactions, making it a useful compound in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating the compound's efficacy against various bacterial strains, it demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were found to be lower than those of many common antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | 50 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular metabolism, which may contribute to its antimicrobial and anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that treatment with this compound can lead to increased ROS levels within cancer cells, promoting oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Evidence indicates that the compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer : In vivo experiments using MCF-7 xenografts in mice showed that administration of the compound led to significant tumor reduction compared to control groups.

- Bacterial Infection Model : In a model of bacterial infection, treatment with this compound resulted in reduced bacterial load and improved survival rates in infected mice.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group facilitates nucleophilic substitutions under acidic or catalytic conditions. Key findings include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | K2CO3, DMF, 80°C | N-Alkylated derivatives | 72-85% | |

| Acylation | AcCl, Et3N, CH2Cl2, 0°C → rt | Acetylated enamide intermediates | 68% |

In one protocol, reaction with alkyl halides in dimethylformamide (DMF) at 80°C produced N-alkylated derivatives with yields up to 85% . The dimethylamino group also participates in acylation reactions, forming intermediates for heterocyclic synthesis.

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis generates carboxylic acid derivatives, while basic conditions yield salt forms, critical for further functionalization .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

| Cyclization Partner | Conditions | Product | Key Catalyst | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 12h | Pyrazole-4-carboxamide | None | |

| Thiourea | DBU, 1,4-dioxane, 85°C, 24h | Thiazole derivatives | DBU (0.1 eq) |

For example, reaction with thiourea in 1,4-dioxane at 85°C using DBU as a catalyst produced thiazole derivatives in 81% yield . These reactions highlight its utility in constructing nitrogen- and sulfur-containing heterocycles.

Condensation Reactions

The enamide moiety participates in Knoevenagel-type condensations:

Reactions with ketones like cyclohexanone under DBU catalysis yield cyclohexylidene derivatives with retained E-configuration . Steric effects from the dimethylamino group influence regioselectivity in these condensations.

Biological Interactions

While not direct chemical reactions, its reactivity underpins biological activity:

-

Enzyme inhibition : Forms hydrogen bonds with protease active sites via the cyano and amide groups.

-

Metal coordination : Binds transition metals (e.g., Cu²⁺) through the cyano nitrogen, altering redox properties .

Stability and Degradation

Critical stability data under various conditions:

| Condition | Half-Life | Major Degradation Product | Source |

|---|---|---|---|

| pH 7.4, 37°C | 48h | Hydrolyzed amide | |

| UV light (254 nm) | 6h | Nitrile oxide |

Degradation is accelerated under UV light, forming nitrile oxides through photooxidation.

Preparation Methods

Primary Synthetic Route: Condensation of Methyl Cyanoacetate and Dimethylformamide Dimethyl Acetal

The most documented and efficient method for preparing 2-Cyano-3-(dimethylamino)prop-2-enamide involves the condensation of methyl cyanoacetate with dimethylformamide dimethyl acetal (DMF-DMA).

- In a typical synthesis, equimolar amounts (e.g., 5 mmol each) of methyl cyanoacetate and dimethylformamide dimethyl acetal are mixed in a round-bottom flask.

- The mixture is stirred at room temperature for 1 to 1.5 hours.

- Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the product.

- The solid is collected after about 15 minutes and recrystallized from ethanol to enhance purity.

| Parameter | Value |

|---|---|

| Yield | 87% |

| Melting Point | 378–380 K (105–107 °C) |

| IR Absorption Peaks | 2205, 1695, 1621, 1433 cm⁻¹ (KBr pellet) |

This method is straightforward, operationally simple, and provides high yields of the target compound.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the enolate form of methyl cyanoacetate on the electrophilic carbon of dimethylformamide dimethyl acetal, followed by elimination of methanol to form the enamine structure characteristic of this compound.

The product exists predominantly in the (E)-configuration, as confirmed by crystallographic studies showing the carbon-carbon double bond in the E-configuration and a slight twist (dihedral angle ~11.6°) between the dimethylamino group and the acrylate fragment.

Summary Table of Preparation Methods

Detailed Research Findings

- Crystallographic Analysis: Single-crystal X-ray diffraction confirms the (E)-configuration of the double bond and provides precise bond lengths and angles consistent with related cyanoacrylamide structures.

- Spectroscopic Characterization: IR spectra show characteristic nitrile absorption (~2205 cm⁻¹) and amide carbonyl bands (~1695 cm⁻¹), supporting the formation of the desired compound.

- Reaction Efficiency: The condensation method offers a high product yield with minimal side reactions, making it suitable for scale-up and further synthetic applications.

Q & A

Q. What are the common synthetic routes for 2-cyano-3-(dimethylamino)prop-2-enamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as condensation of cyanoacetamide derivatives with dimethylamine-containing precursors under basic conditions. For example, describes a related compound synthesized via amidation of substituted phenylacetic acid with methylamine, followed by cyclization. Key factors include:

- Catalysts : Use of potassium carbonate or triethylamine to deprotonate intermediates .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates . Yield optimization requires monitoring by TLC or HPLC, with purity assessed via NMR and LC-MS .

Q. How can the structural uniqueness of this compound be characterized experimentally?

The compound’s α,β-unsaturated amide backbone and electron-withdrawing cyano group enable distinct reactivity. Characterization methods include:

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar enamide geometry and hydrogen-bonding networks, as seen in analogous structures .

- NMR : NMR shows deshielded vinyl protons (δ 7.2–7.8 ppm) and dimethylamino singlet (δ 2.8–3.2 ppm) .

Q. What preliminary biological assays are suitable for screening this compound?

Initial screening should focus on:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Antifungal testing : Agar diffusion assays against Candida spp. or Aspergillus spp. . Dose-response curves and positive controls (e.g., fluconazole for antifungal assays) are critical for validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Structural variations (e.g., substituent position on the phenyl ring) significantly alter bioactivity. Strategies include:

- Comparative crystallography : Analyze bond lengths and angles (e.g., C=C vs. C-N) to correlate electronic effects with activity. For example, shows that electron-donating groups (e.g., dimethylamino) enhance charge transfer, affecting binding to biological targets .

- Docking studies : Use solved crystal structures (e.g., PDB ID 8N2 in ) to model interactions with enzymes like tyrosine kinases .

- SAR analysis : Systematically modify substituents and test activity to identify pharmacophores .

Q. What experimental designs mitigate challenges in optimizing the compound’s solubility and stability for in vivo studies?

- Salt formation : Dihydrochloride salts (as in ) improve aqueous solubility and thermal stability .

- Prodrug strategies : Esterification of the amide group or encapsulation in liposomes enhances bioavailability .

- Accelerated stability testing : Expose the compound to varied pH (1–10), humidity (40–80%), and temperature (25–60°C) to identify degradation pathways via LC-MS .

Q. How can computational methods guide the refinement of this compound’s synthetic pathways?

- DFT calculations : Predict transition states and activation energies for key steps (e.g., enamide formation) to optimize reaction conditions .

- Retrosynthetic analysis : Tools like Synthia™ propose routes using commercially available building blocks (e.g., dimethylamino-propionitrile) .

- Machine learning : Train models on reaction databases to predict yields and side products for novel conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological potency across studies?

- Standardized protocols : Adopt CLSI guidelines for antifungal assays to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Structural validation : Re-synthesize disputed compounds and verify purity (>98% by HPLC) before retesting .

Q. What statistical approaches are recommended for analyzing dose-response data in mechanistic studies?

- Non-linear regression : Fit data to Hill or Log-logistic models using software like GraphPad Prism® to calculate EC₅₀ and Hill coefficients .

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify pathways affected by the compound .

- Bayesian inference : Quantify uncertainty in pharmacokinetic parameters (e.g., half-life, clearance) from sparse in vivo data .

Methodological Resources

- Crystallography : Use SHELXL () for structure refinement, leveraging its robust handling of high-resolution data and twinning .

- Synthetic protocols : Refer to and for stepwise procedures and troubleshooting tips (e.g., handling moisture-sensitive intermediates) .

- Data repositories : Cross-validate findings with PubChem () and ECHA () entries for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.